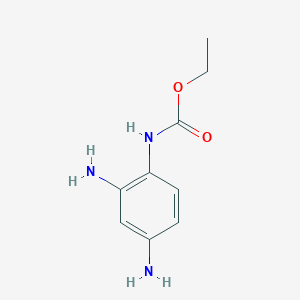

Ethyl (2,4-diaminophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2,4-diaminophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2,10-11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUPIFVQMBXAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289610 | |

| Record name | Ethyl N-(2,4-diaminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53189-44-9 | |

| Record name | Ethyl N-(2,4-diaminophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53189-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(2,4-diaminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 2,4 Diaminophenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

¹H NMR Spectroscopy:

The proton NMR spectrum of ethyl (2,4-diaminophenyl)carbamate is expected to exhibit distinct signals corresponding to the ethyl group protons, the aromatic protons, and the amine protons. The ethyl group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons will appear in the downfield region, with their chemical shifts and splitting patterns influenced by the positions of the two amino groups and the carbamate (B1207046) functionality. The protons of the two primary amine groups (-NH₂) and the secondary amine of the carbamate (-NH) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Ethyl CH₃ | ~1.2 | Triplet | Coupled to the ethyl CH₂ group. |

| Ethyl CH₂ | ~4.1 | Quartet | Coupled to the ethyl CH₃ group. |

| Aromatic H-3 | ~6.2 | Doublet | Influenced by ortho and para amino groups. |

| Aromatic H-5 | ~6.4 | Doublet of doublets | Influenced by ortho and para substituents. |

| Aromatic H-6 | ~7.0 | Doublet | Influenced by the ortho carbamate group. |

| 4-NH₂ | ~4.5 | Broad Singlet | Chemical shift can vary. |

| 2-NH₂ | ~5.0 | Broad Singlet | Chemical shift can vary. |

| Carbamate NH | ~8.0 | Broad Singlet | Chemical shift can vary. |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts determined by the electronic effects of the substituents. The carbons of the ethyl group will appear in the upfield region.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Ethyl CH₃ | ~15 | |

| Ethyl CH₂ | ~61 | |

| Aromatic C-5 | ~105 | Shielded by two amino groups. |

| Aromatic C-3 | ~108 | Shielded by two amino groups. |

| Aromatic C-1 | ~120 | Attached to the carbamate group. |

| Aromatic C-6 | ~125 | |

| Aromatic C-4 | ~140 | Attached to an amino group. |

| Aromatic C-2 | ~145 | Attached to an amino group. |

| Carbonyl C=O | ~155 | Typical for carbamate carbonyls. researchgate.net |

Solid-State NMR (e.g., ¹³C-CPMAS NMR) for Structural Insights

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of solid materials. nih.govlibretexts.org For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR would be particularly informative. In the solid state, intermolecular interactions, such as hydrogen bonding involving the amine and carbamate groups, can lead to the presence of multiple, distinct signals for chemically equivalent carbons in the solution state. This can reveal details about the packing and conformation of the molecules in the crystal lattice. wustl.edupolymersynergies.netnih.gov The chemical shift anisotropy (CSA), which is averaged out in solution NMR, can also be measured in ssNMR to provide further information about the local electronic environment of the carbon nuclei.

In-situ NMR for Reaction Monitoring and Mechanism Probing

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. rsc.org The formation of this compound, for instance from the corresponding phenyl isocyanate or through a carbamoylation reaction, could be monitored using this technique. rsc.orgresearchgate.netresearchgate.net By tracking the disappearance of reactant signals and the appearance of product signals over time, the reaction kinetics can be determined. Furthermore, the detection of any transient intermediates could provide crucial insights into the reaction mechanism. For example, in urethane (B1682113) formation, intermediates such as allophanates have been observed using in-situ NMR. rsc.org

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering a "fingerprint" that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary and secondary amines will appear in the region of 3500-3300 cm⁻¹. ucla.edu Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching. youtube.com The C=O stretching of the carbamate group will give a strong absorption band around 1700 cm⁻¹. ucla.edu The C-N and C-O stretching vibrations, as well as N-H bending and aromatic C-H and C=C vibrations, will also be present in the fingerprint region of the spectrum. researchgate.netresearchgate.netpressbooks.pub

Predicted FTIR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amines) | 3450 - 3300 | Medium |

| N-H Stretch (carbamate) | ~3300 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (carbamate) | 1710 - 1680 | Strong |

| N-H Bend (primary amines) | 1650 - 1580 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-O Stretch | 1250 - 1050 | Strong |

Raman Spectroscopy for Molecular Vibrations

Predicted Raman Data

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch | 3450 - 3300 | Weak |

| C-H Stretch (aromatic) | 3100 - 3000 | Strong |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (carbamate) | 1710 - 1680 | Weak |

| C=C Stretch (aromatic ring) | 1600 - 1550 | Strong |

| Ring Breathing Mode | ~1000 | Strong |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

Fragmentation Pathways: In a mass spectrometer, molecules are ionized and then fragmented. The fragmentation pattern is unique to the molecule's structure and provides valuable clues for its identification. For this compound, several key fragmentation pathways can be anticipated:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom of the carbamate group is a common fragmentation pathway for carbamates. This could result in the loss of the ethyl group or the ethoxycarbonyl group.

McLafferty Rearrangement: If the alkyl chain is long enough (which is not the case for the ethyl group), a McLafferty rearrangement could occur.

Cleavage of the Phenyl Ring: The substituted phenyl ring can also undergo fragmentation, leading to characteristic ions. The presence of two amino groups and a carbamate group will influence the stability of the resulting fragments.

Loss of Small Molecules: Neutral molecules such as CO₂, C₂H₄ (ethene), or NH₃ could be lost during fragmentation, leading to corresponding peaks in the mass spectrum.

A detailed analysis of the mass spectrum of the isomeric compound, Ethyl (4-aminophenyl)carbamate , shows a precursor ion ([M+H]⁺) at an m/z of 181.0972. nih.gov Its fragmentation includes major peaks that can be attributed to the loss of various functional groups, providing a model for what might be expected for the 2,4-diamino isomer, although the specific fragment masses would differ due to the different positions of the amino groups.

Hypothetical Mass Spectrometry Data for this compound:

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | [C₉H₁₃N₃O₂]⁺ | 196 |

| [M-C₂H₅O]⁺ | [C₇H₈N₃O]⁺ | 150 |

| [M-CO₂]⁺ | [C₈H₁₃N₃]⁺ | 151 |

| [C₆H₆N₂]⁺ | Diaminobenzene fragment | 108 |

This table is predictive and not based on experimental data.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that provide information about the electronic transitions within a molecule.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic phenyl ring and n → π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms in the amino and carbamate groups. The presence of multiple amino groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to benzene (B151609) or aniline.

For comparison, a study on the synthesis of ethyl-2-(4-aminophenoxy) acetate (B1210297) reported experimental UV/Vis absorption bands at 299 nm and 234 nm. mdpi.com While this compound has a different linker between the phenyl ring and the carbamate group, it provides a general idea of the absorption region for similar structures.

Fluorescence Spectroscopy: Fluorescence occurs when a molecule absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). The presence of the aromatic ring and the amino groups in this compound suggests that it may exhibit fluorescence. The efficiency and wavelength of fluorescence are highly dependent on the molecular structure and the solvent environment.

The fluorescence of many carbamate-containing compounds has been studied. For instance, the fluorescence of a complex donor-acceptor molecule, Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate, has been shown to be sensitive to solvent polarity. acs.org This suggests that the fluorescence of this compound would also likely be influenced by its environment. The Stokes shift, which is the difference between the excitation and emission maxima, would provide further insight into the electronic properties of the molecule.

Hypothetical Spectroscopic Data for this compound:

| Parameter | Predicted Value |

| UV-Vis Absorption Maximum (λ_max) | ~240-250 nm and ~290-310 nm |

| Molar Absorptivity (ε) | High, due to aromatic system |

| Fluorescence Excitation Maximum (λ_ex) | ~310-330 nm |

| Fluorescence Emission Maximum (λ_em) | ~380-420 nm |

| Stokes Shift | ~70-90 nm |

This table is predictive and not based on experimental data.

Crystallographic Analysis and Supramolecular Chemistry of Ethyl 2,4 Diaminophenyl Carbamate and Its Analogs

Single Crystal X-ray Diffraction Studies

Although the crystal structure of ethyl (2,4-diaminophenyl)carbamate has not been reported, studies on analogous compounds, such as ethyl N-[amino(iminio)methyl]carbamate dichloride hemi-hydrate, have been conducted. researchgate.net In one such study, the compound was crystallized and analyzed, revealing a triclinic crystal system with the space group P-1. researchgate.net Such analyses are crucial for understanding the fundamental structural parameters of the molecule in the solid state.

For other related carbamate (B1207046) compounds, crystallographic data has also been successfully obtained. For instance, the crystal structure of ethyl (2,4-dimethyl-6-(methylcarbamoyl)phenyl)carbamate was determined to be in the monoclinic space group I2/a. researchgate.net Another example, ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, was also characterized using single-crystal X-ray diffraction. nih.govresearchgate.net These studies provide a foundation for predicting the probable crystal system and space group for this compound.

A representative table of crystallographic data for an analogous carbamate is provided below:

| Parameter | Value for an Analogous Carbamate |

| Chemical Formula | C13H18N2O3 |

| Formula Weight | 250.29 |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 10.0180(5) |

| b (Å) | 14.3862(8) |

| c (Å) | 18.4500(8) |

| β (°) | 92.518(5) |

| Volume (ų) | 2656.5(2) |

| Z | 8 |

| Temperature (K) | 180 |

| Source: | researchgate.net |

Analysis of Molecular Geometry and Conformations in the Solid State

The molecular geometry and conformation of carbamates in the solid state are influenced by both intramolecular and intermolecular forces. The planarity of the carbamate group and the relative orientation of the phenyl ring and ethyl chain are key features.

In many carbamate structures, the central carbamate group (N-COO-) tends to be planar or nearly planar. nih.gov This planarity is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. For instance, in phenyl N-(2-methylphenyl)carbamate, the central carbamate group is planar, and the attached aromatic rings are oriented at specific dihedral angles with respect to this plane. nih.gov

The conformation of the ethyl group can also vary. In the solid state, the ethyl group in carbamates often adopts a trans or a gauche conformation, which can be influenced by crystal packing effects. Computational studies on carbamate-containing molecules have been used to determine the most stable conformations. mdpi.comchemrxiv.org For example, density functional theory (DFT) calculations can elucidate the preferred rotamers of the carbamate group. chemrxiv.org

Key geometric parameters for an analogous phenyl carbamate are presented in the table below:

| Parameter | Value for an Analogous Phenyl Carbamate |

| Dihedral Angle (Aromatic Ring A/Carbamate) | 62.65 (9)° |

| Dihedral Angle (Aromatic Ring B/Carbamate) | 38.28 (11)° |

| Dihedral Angle (Aromatic Ring A/B) | 39.22 (10)° |

| Source: | nih.gov |

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions are crucial in determining the physical properties of the solid.

Hydrogen bonds are among the most significant intermolecular interactions in nitrogen-containing organic compounds. In the case of this compound, the presence of two primary amine groups (-NH2) and the carbamate N-H group provides multiple sites for hydrogen bond donation. The carbonyl oxygen of the carbamate and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors.

In the crystal structures of related amino-substituted carbamates, extensive hydrogen bonding networks are commonly observed. researchgate.net These networks can take the form of chains, sheets, or more complex three-dimensional architectures. For example, in some N-phenylcarbamates, intermolecular N-H···O hydrogen bonds link molecules into chains. researchgate.net The presence of additional amino groups, as in the title compound, would likely lead to a more intricate and robust hydrogen-bonding network, significantly influencing the crystal packing.

An analysis of hydrogen bonding patterns in related structures reveals common motifs, such as the formation of dimers or chains through N-H···O and N-H···N interactions. researchgate.netresearchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules can play a crucial role in the crystal packing of phenyl carbamates. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems. The geometry of the π-stacking can be parallel-displaced or T-shaped.

The presence of electron-donating amino groups on the phenyl ring of this compound would likely enhance its π-electron density, potentially leading to strong π-π stacking interactions. The relative positioning of substituents on the aromatic ring is known to influence the strength of these interactions. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Typically, for compounds with multiple hydrogen bond donors and acceptors, the fingerprint plot shows significant contributions from H···H, O···H, and N···H contacts. iucr.org For this compound, it is anticipated that the Hirshfeld surface analysis would reveal a high percentage of contacts involving hydrogen atoms, reflecting the extensive hydrogen bonding network. The analysis would also quantify the contribution of C···H and C···C contacts, indicative of C-H···π and π-π stacking interactions, respectively.

A representative breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related organic molecule is shown below:

| Interaction Type | Contribution (%) for an Analogous Molecule |

| H···H | 35.4 |

| S···H/H···S | 24.4 |

| N···H/H···N | 8.7 |

| Cl···H/H···Cl | 8.2 |

| C···H/H···C | 7.7 |

| Source: | nih.gov |

Theoretical and Computational Chemistry Studies on Ethyl 2,4 Diaminophenyl Carbamate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and reactivity of molecules. For ethyl (2,4-diaminophenyl)carbamate, these computational methods provide insights into its geometry, energy, and the distribution of electrons, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and for calculating the total energy of the system.

For aromatic compounds containing amine and carbamate (B1207046) groups, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized geometrical parameters such as bond lengths and bond angles. These calculated values can then be compared with experimental data, for instance, from X-ray diffraction (XRD), to validate the computational model. Discrepancies between calculated and experimental values can indicate the nature of the bonding within the molecule.

Interactive Table: Comparison of Selected Calculated Bond Lengths and Angles for a Carbamate-Containing Molecule

| Parameter | Calculated (Å or °) |

| C=O Bond Length | 1.218 |

| C-N Bond Length | 1.348 |

| N-H Bond Length | 0.990 |

| O=C-N Bond Angle | 127.35 |

| C-N-H Bond Angle | 114.79 |

Note: The data in this table is representative of typical bond lengths and angles for a carbamate functional group and is derived from computational studies on similar molecules for illustrative purposes.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in understanding the electronic transitions and charge transfer possibilities within the molecule. For molecules with multiple functional groups like this compound, FMO analysis can reveal which parts of the molecule are most likely to be involved in chemical reactions. The HOMO often indicates the regions susceptible to electrophilic attack, while the LUMO points to areas prone to nucleophilic attack. youtube.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the molecule's surface using a color spectrum.

Typically, red regions indicate negative electrostatic potential and are associated with sites for electrophilic attack, often where there is an abundance of electrons (e.g., lone pairs on oxygen or nitrogen atoms). Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green areas denote neutral or near-neutral potential. By analyzing the MEP map of this compound, one can predict the most probable sites for chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net This delocalization, also known as hyperconjugation, contributes to the stability of the molecule. nih.gov

The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov Higher E(2) values indicate stronger interactions and greater charge delocalization, which can have a significant impact on the molecule's geometry and reactivity. nih.gov For this compound, NBO analysis can elucidate the intramolecular charge transfer (ICT) between the phenyl ring, the amino groups, and the ethyl carbamate substituent. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict the spectroscopic properties of molecules, providing a powerful complement to experimental techniques.

Theoretical calculations of vibrational frequencies, using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. scirp.org These calculations provide the wavenumbers and intensities of the vibrational modes. researchgate.net The calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions. nih.govscirp.org

Potential Energy Distribution (PED) analysis is often performed in conjunction with these calculations to give a quantitative description of the contribution of each internal coordinate to a particular normal mode of vibration. nih.gov For a molecule like this compound, this would involve identifying the characteristic stretching and bending vibrations of the C-H, N-H, C=O, C-N, and C-C bonds, as well as the vibrations of the phenyl ring. nih.gov

Interactive Table: Representative Calculated Vibrational Frequencies for a Carbamate-Containing Molecule

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | 3491 |

| C-H Stretch (aromatic) | 3100 |

| C-H Stretch (aliphatic) | 2946 |

| C=O Stretch | 1750 |

| C-N Stretch | 1350 |

| C-C Ring Stretch | 1600 |

Note: The data in this table is illustrative and represents typical calculated vibrational frequencies for the functional groups present in the molecule.

NMR Chemical Shift Computations (GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR chemical shifts, aiding in spectral assignment and structural confirmation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors from first principles.

The GIAO method, typically employed within a Density Functional Theory (DFT) framework, calculates the magnetic shielding of each nucleus in the presence of an external magnetic field. The theoretical chemical shift (δ) is then determined by comparing the calculated isotropic shielding constant (σ_iso) of a nucleus in the target molecule to the shielding constant of a reference compound, commonly tetramethylsilane (B1202638) (TMS), using the formula: δ_calc = σ_ref - σ_iso.

For this compound, a GIAO calculation would first involve optimizing the molecule's geometry, for instance, at the B3LYP/6-31G(d,p) level of theory. Following optimization, the NMR shielding constants would be computed. While specific data for this compound is not published, a study on a related complex molecule, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrates the typical accuracy of the method. researchgate.net In that study, ¹H NMR chemical shifts were calculated using the GIAO approach in a simulated solvent environment (DMSO-d6) to mimic experimental conditions. researchgate.net The results show a strong correlation between the calculated and experimental values, validating the computed structure.

A similar analysis for this compound would yield predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule, providing a theoretical spectrum to compare against experimental data.

Table 1: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (GIAO/DFT) This table is a representative example based on methodology from analogous studies and does not represent real data for this compound.

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| H (Amine, C2) | 5.20 | 5.15 | 0.05 |

| H (Amine, C4) | 4.85 | 4.78 | 0.07 |

| H (Aromatic, C3) | 6.50 | 6.45 | 0.05 |

| H (Aromatic, C5) | 7.10 | 7.02 | 0.08 |

| H (Aromatic, C6) | 6.80 | 6.77 | 0.03 |

| H (NH, Carbamate) | 8.50 | 8.42 | 0.08 |

| H (CH₂, Ethyl) | 4.10 | 4.05 | 0.05 |

| H (CH₃, Ethyl) | 1.25 | 1.21 | 0.04 |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is widely used to calculate the vertical excitation energies, oscillator strengths (f), and maximum absorption wavelengths (λ_max) that characterize a molecule's UV-Visible absorption spectrum.

The TD-DFT approach allows for the prediction of how a molecule absorbs light, leading to electronic transitions from occupied molecular orbitals to unoccupied ones. The primary transition of interest is often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its color and photophysical properties. A computational study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate used TD-DFT to calculate its electronic absorption spectrum in solvent. researchgate.net The analysis identified the key electronic transitions, their corresponding energies, and oscillator strengths, which determines the intensity of the absorption bands. researchgate.net Such calculations revealed that the main absorption bands were due to π→π* transitions within the molecule's conjugated system. researchgate.net A similar investigation on this compound would elucidate the nature of its electronic spectra.

Table 2: Representative TD-DFT Calculated Electronic Transition Data This table is a representative example based on methodology from analogous studies and does not represent real data for this compound.

| Transition | Calculated λ (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.45 | HOMO → LUMO (95%) |

| S₀ → S₂ | 295 | 0.12 | HOMO-1 → LUMO (80%) |

| S₀ → S₃ | 260 | 0.08 | HOMO → LUMO+1 (75%) |

Advanced Computational Analyses

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity)

Ionization Potential (I) : Approximated as I ≈ -E_HOMO.

Electron Affinity (A) : Approximated as A ≈ -E_LUMO.

Electronegativity (χ) : The tendency to attract electrons, χ = (I + A) / 2.

Chemical Hardness (η) : Resistance to change in electron distribution, η = (I - A) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Chemical Softness (S) : The reciprocal of hardness, S = 1 / (2η).

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile, ω = χ² / (2η).

These parameters are valuable for comparing the reactivity of different molecules. For instance, a study on a pyrrole (B145914) derivative calculated these indices to understand its electronic structure and reactivity. researchgate.net The calculated HOMO-LUMO energy gap indicated high stability and chemical reactivity. researchgate.net For this compound, these descriptors would provide insight into its susceptibility to nucleophilic or electrophilic attack.

Table 3: Illustrative Global Reactivity Descriptors (eV) This table is a representative example based on methodology from analogous studies and does not represent real data for this compound.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -5.80 |

| LUMO Energy | E_LUMO | -1.50 |

| Ionization Potential | I | 5.80 |

| Electron Affinity | A | 1.50 |

| Energy Gap | ΔE | 4.30 |

| Electronegativity | χ | 3.65 |

| Chemical Hardness | η | 2.15 |

| Chemical Softness | S | 0.23 |

| Electrophilicity Index | ω | 3.11 |

Non-Linear Optical (NLO) Property Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule, guiding the design of new materials. The key parameter for NLO activity is the first hyperpolarizability (β₀), which quantifies the second-order NLO response.

Molecules with a large dipole moment, extended π-conjugation, and strong electron-donating and electron-accepting groups tend to exhibit significant NLO properties. This compound possesses electron-donating amino groups and a carbamate group, suggesting potential NLO activity.

DFT calculations can compute the dipole moment (μ) and the components of the first hyperpolarizability tensor. The magnitude of the total first hyperpolarizability (β_tot) is then calculated. A high β_tot value, often compared to a standard like urea (B33335), indicates a promising NLO material. While no specific NLO calculations for this compound are published, the methodology would involve geometry optimization followed by a polarizability calculation using a suitable DFT functional and basis set.

Potential Energy Surface (PES) Scans and Conformational Flexibility

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. Potential Energy Surface (PES) scans are a computational technique used to explore the energy landscape of a molecule as a function of its geometry. uni-muenchen.deq-chem.com

A "relaxed" PES scan involves systematically varying a specific internal coordinate, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. q-chem.com This process maps out the energy changes associated with bond rotation, revealing the most stable conformers (energy minima) and the energy barriers (transition states) between them. uni-muenchen.de

Chemical Reactivity and Transformation Studies of Ethyl 2,4 Diaminophenyl Carbamate

Mechanistic Investigations of Intramolecular and Intermolecular Reactions

The chemical character of Ethyl (2,4-diaminophenyl)carbamate is defined by the three functional groups attached to the benzene (B151609) ring: a primary amine at position 2, another primary amine at position 4, and an ethyl carbamate (B1207046) group at position 1. The spatial arrangement and electronic interactions of these groups dictate the molecule's reactivity in both intramolecular and intermolecular contexts.

The reactivity of this compound is a composite of the individual reactivities of its amino and carbamate functionalities, which are significantly modulated by their presence on the same aromatic scaffold.

Amino Groups: The two primary aromatic amine groups are nucleophilic centers due to the lone pair of electrons on the nitrogen atoms. They can readily react with electrophiles. Common reactions include:

Alkylation and Acylation: The amino groups can be alkylated or acylated by appropriate reagents. For instance, acetylation would lead to the corresponding acetamido derivatives. The relative reactivity of the two amino groups can be influenced by steric hindrance from the adjacent ethyl carbamate group.

Diazotization: Aromatic primary amines can react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form diazonium salts. This transformation opens up a wide range of subsequent reactions, converting the amino group into a versatile leaving group.

Carbamate Formation: The amino groups can react with reagents like phosgene (B1210022) derivatives or other chloroformates to form additional carbamate linkages. nih.gov The reaction with carbon dioxide and an alkyl halide can also be used for carbamate synthesis. organic-chemistry.org

Carbamate Group: The carbamate moiety, -NHC(=O)OEt, has a more complex reactivity profile.

Amide Resonance: The carbamate group exhibits amide-like resonance, where the nitrogen lone pair is delocalized into the carbonyl group. acs.org This resonance imparts a partial double bond character to the C-N bond, affecting its rotational barrier and planarity. nih.govacs.org

Electrophilicity: The carbonyl carbon of the carbamate is electrophilic and susceptible to attack by nucleophiles. This is the basis for the hydrolysis of the carbamate.

Hydrolysis: Carbamates undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding amine (in this case, 1,2,4-triaminobenzene), ethanol (B145695), and carbon dioxide. nih.govnih.gov The rate and mechanism of hydrolysis are key aspects of carbamate stability. nih.gov

Intramolecular Interactions: The N-H proton of the carbamate and the adjacent amino group at position 2 are suitably positioned for the formation of an intramolecular hydrogen bond. This type of interaction can influence the conformation and reactivity of the molecule. chemistryguru.com.sg

The substituents on the benzene ring profoundly influence its susceptibility to substitution reactions.

Aromatic Electrophilic Substitution (EAS): The benzene ring in this compound is highly activated towards electrophilic attack. This is due to the powerful electron-donating effects of the two amino groups and the ethyl carbamate group, which all donate electron density to the ring via resonance. libretexts.orgwikipedia.org

Directing Effects: All three substituents are ortho-, para-directing. msu.edulibretexts.org

The amino group (-NH₂) is a strongly activating, ortho-, para-director.

The carbamate group (-NHCOOEt) is also an activating, ortho-, para-director. Its activating strength is less than that of an amino group because the nitrogen lone pair is also delocalized into the carbonyl, but it still directs incoming electrophiles to the ortho and para positions.

Regioselectivity: The positions on the ring available for substitution are C3, C5, and C6. The directing effects of the existing groups are reinforcing. msu.edu The -NH₂ group at C4 directs to C3 and C5. The -NHCOOEt group at C1 directs to C6 (ortho) and C4 (para, blocked). The -NH₂ group at C2 directs to C3 and C5 (ortho, relative to C4) and C6 (para). Therefore, electrophilic attack is strongly favored at positions 3, 5, and 6, with the precise distribution of products potentially influenced by steric factors. Given the high activation, reactions like nitration or halogenation would likely proceed under mild conditions to avoid polysubstitution and oxidative side reactions. msu.edu

Aromatic Nucleophilic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring and a good leaving group (like a halide). wikipedia.orglibretexts.org this compound is electron-rich due to its amino substituents and lacks a conventional leaving group. Therefore, it is not expected to undergo SNAr reactions under standard conditions. wikipedia.org

However, transformation of one of the primary amino groups into a diazonium salt (-N₂⁺) would dramatically change this. The diazonium group is an excellent leaving group, enabling nucleophilic substitution reactions (e.g., Sandmeyer reaction) where it can be replaced by various nucleophiles. libretexts.orgscribd.com

Oxidation: Aromatic amines are susceptible to oxidation, and compounds with multiple amino groups are often highly sensitive. Based on studies of the closely related compound 2,4-diaminoanisole (B165692) (DAAN), this compound is expected to be readily oxidized. nih.gov

Reaction with oxidizing agents like manganese oxides (e.g., birnessite) or even atmospheric oxygen can lead to the formation of colored polymeric products through oxidative coupling. nih.gov

The oxidation of DAAN has been shown to be rapid, with mineralization of the amine nitrogen to nitrite and significant breakdown of the aromatic ring. nih.gov Similar pathways can be anticipated for this compound. The reaction with a strong oxidant like potassium hexacyanoferrate(III) could also lead to complex products via aryldiazene intermediates. rsc.org

Reduction: The functional groups in this compound are largely in a reduced state. However, the carbamate group can undergo reduction under specific catalytic conditions.

Catalytic hydrogenation of carbamates using specialized catalysts (e.g., Iridium-based pincer complexes) can lead to the formation of formamides or N-methylamines and the corresponding alcohol (ethanol). rsc.org

Reduction with strong reducing agents like lithium borohydride (B1222165) (LiBH₄) can reduce the ester portion of the carbamate. For example, related carbamate esters have been reduced to their corresponding hydroxyethyl (B10761427) derivatives. mdpi.com

Kinetic and Thermodynamic Aspects of Reactions

Understanding the rates and equilibria of reactions involving this compound is crucial for predicting its stability and transformation pathways.

Hydrolysis Kinetics: The hydrolysis of carbamates is a critical degradation pathway. The kinetics are highly dependent on pH. clemson.edu

Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 4), the reaction can proceed via a bimolecular attack of water on the N-protonated substrate. scielo.br Protonation may occur on one of the highly basic ring amines, which would in turn influence the electronic properties of the carbamate.

Neutral Hydrolysis: Around neutral pH, a mechanism involving the attack of water as the nucleophile on the carbonyl carbon (BAc2 mechanism) is expected. scielo.br

Base-Catalyzed Hydrolysis: In alkaline conditions (pH > 7), hydrolysis is typically much faster and involves the attack of the more potent hydroxide (B78521) ion (OH⁻) as the nucleophile. clemson.eduscielo.br For secondary carbamates like this one, the BAc2 mechanism is generally favored over elimination pathways. scielo.br

Table 1: Representative Hydrolysis Rate Constants for an Aryl Carbamate at Different pH Values (25 °C)

*This data is illustrative for a generic aryl carbamate to demonstrate the pH dependency and does not represent measured values for this compound.

| pH | kobs (s-1) | Dominant Mechanism |

|---|---|---|

| 2.0 | 3.5 x 10-5 | Acid-Catalyzed |

| 4.0 | 8.1 x 10-7 | Acid/Neutral |

| 7.0 | 1.8 x 10-7 | Neutral (Water Attack) |

| 9.0 | 4.2 x 10-5 | Base-Catalyzed (Hydroxide Attack) |

| 11.0 | 4.1 x 10-3 | Base-Catalyzed |

Fragmentation Kinetics: In the context of mass spectrometry, fragmentation is a unimolecular decomposition process. The fragmentation of the protonated molecule [M+H]⁺ would likely proceed through several key pathways, including:

Loss of the ethoxy group (-OCH₂CH₃) or ethanol molecule.

Decarboxylation (loss of CO₂).

Cleavage of the carbamate C-N bond.

Fissions within the ethyl group.

The substituents on the phenyl ring exert profound electronic effects that modulate reaction rates and can even alter mechanisms. nih.govlumenlearning.com

Table 2: Summary of Substituent Electronic Effects in this compound

| Position | Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| 1 | -NHCOOEt (Ethyl Carbamate) | -I (Withdrawing) | +R (Donating) | Activating, o,p-directing |

| 2 | -NH₂ (Amino) | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating, o,p-directing |

| 4 | -NH₂ (Amino) | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating, o,p-directing |

Influence on Electrophilic Aromatic Substitution: The strong electron-donating resonance effects (+R) of the two amino groups and the carbamate group overwhelm their electron-withdrawing inductive effects (-I). fiveable.me This results in a significantly high electron density on the aromatic ring, especially at the ortho and para positions relative to each substituent. Consequently, the rate of electrophilic aromatic substitution is expected to be much faster than that of benzene. libretexts.org

Influence on Hydrolysis Rate: The electron-donating character of the di-amino substituted phenyl ring affects the electrophilicity of the carbamate's carbonyl carbon. By donating electron density to the ring, the substituents slightly reduce the partial positive charge on the carbonyl carbon, which could decrease the rate of nucleophilic attack compared to a carbamate with electron-withdrawing groups on the ring. However, the high basicity of the ring may lead to protonation in acidic media, which would in turn activate the molecule towards hydrolysis. scielo.br

Influence on Acidity/Basicity: The amino groups are basic and can be protonated in acidic solutions. The pKa values of these groups are influenced by the electronic nature of the other substituents. The carbamate nitrogen is significantly less basic due to the delocalization of its lone pair into the adjacent carbonyl group.

Derivatization and Functionalization of Ethyl 2,4 Diaminophenyl Carbamate for Advanced Chemical Synthesis

Amine Functionalization Strategies

The two primary amine groups on the phenyl ring of ethyl (2,4-diaminophenyl)carbamate are key sites for functionalization. Their nucleophilicity allows for a variety of reactions, enabling the introduction of diverse substituents and the construction of larger molecular frameworks.

In the synthesis of complex molecules from this compound, selective protection of one or both amine groups is often a necessary strategy to control reactivity and achieve desired outcomes. A variety of protecting groups can be employed, each with its own specific conditions for introduction and removal. This allows for an "orthogonal" protection strategy, where one group can be removed selectively in the presence of others. organic-chemistry.org

Recent advancements have introduced novel deprotection methods that offer milder and more selective conditions. For example, a nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide can cleave Cbz, Alloc, and methyl carbamates, providing an alternative to harsher methods. organic-chemistry.orgnih.gov Another approach utilizes tetra-n-butylammonium fluoride (B91410) (TBAF) for the cleavage of various carbamates. organic-chemistry.org Additionally, oxidative deprotection methods, such as those for the 1,3-dithiane-based dM-Dmoc group, offer another layer of orthogonality. nih.gov

The ability to selectively protect and deprotect the amine groups of this compound is fundamental to its use as a versatile building block. It allows for precise control over the reaction sequence, enabling the synthesis of complex and highly functionalized molecules.

Table 1: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Reagents |

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz | H₂, Pd/C masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine masterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ sigmaaldrich.com |

| 1,3-Dithian-2-ylmethoxycarbonyl | Dmoc | H₂O₂, ammonium (B1175870) molybdate (B1676688) nih.gov |

The primary amine groups of this compound readily react with a variety of electrophiles to form stable amide, urea (B33335), and thiourea (B124793) linkages. These reactions are fundamental in medicinal chemistry and materials science for creating compounds with specific biological activities or material properties.

Amide Formation: Amides are typically synthesized by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. masterorganicchemistry.com Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the direct reaction between a carboxylic acid and the amine. researchgate.netnih.gov These methods allow for the introduction of a wide range of acyl groups, leading to a diverse library of N-acylated derivatives of this compound.

Urea Formation: Ureas are commonly prepared by reacting the amine with an isocyanate. nih.gov This reaction is generally high-yielding and proceeds under mild conditions. conicet.gov.ar An alternative, phosgene-free method involves the treatment of the amine with a carbamate (B1207046) precursor, such as a phenyl carbamate, in the presence of a suitable base or catalyst. google.comorganic-chemistry.org Symmetrical ureas can be formed by reacting the diamine with a carbonyl source like carbonyl diimidazole (CDI) or by using ruthenium pincer complexes as catalysts for the reaction with methanol (B129727) and amine. organic-chemistry.org

Thiourea Formation: The synthesis of thioureas can be achieved by reacting the amine with an isothiocyanate. researchgate.net Another common method involves the reaction of the amine with carbon disulfide, which can proceed through a dithiocarbamate (B8719985) intermediate. organic-chemistry.orgjoac.infonih.gov Mechanochemical methods, such as ball milling, have also been developed for the solvent-free synthesis of thioureas. nih.gov These derivatives are of significant interest due to their diverse biological activities and their utility as building blocks for heterocyclic synthesis. joac.info

The primary amine groups of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. youtube.com This reaction is typically carried out under mild conditions, often with acid or base catalysis, or simply by heating the reactants together, sometimes in the absence of a solvent. organic-chemistry.orggoogle.com The formation of the imine bond (C=N) is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. researchgate.net

The synthesis of Schiff bases from this compound opens up a wide range of possibilities for further chemical transformations. The imine functionality itself can be a target for nucleophilic attack or can be reduced to form a secondary amine. Moreover, the Schiff bases derived from this diamine are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov For example, the reaction with specific aldehydes can lead to the formation of quinoxaline (B1680401) derivatives. nih.gov

The ease of formation and the reactivity of the resulting imines make this a powerful strategy for the derivatization of this compound, leading to a diverse array of molecules with potential applications in various fields of chemistry.

Table 2: Synthesis of Schiff Bases from this compound

| Reactant | Product |

| Aldehyde | Schiff Base (Aldimine) |

| Ketone | Schiff Base (Ketimine) |

Carbamate Group Modifications

The ethyl carbamate group of this compound, while generally more stable than the amine groups, can also be a site for chemical modification. These transformations can alter the properties of the molecule and provide pathways to new derivatives.

While less common than amine functionalization, the carbamate group can undergo transesterification and transamidation reactions under specific conditions. Transesterification involves the reaction of the ethyl carbamate with an alcohol, typically in the presence of a catalyst, to exchange the ethyl group for a different alkyl or aryl group. This can be useful for modifying the solubility or other physical properties of the molecule.

Transamidation, the reaction of the carbamate with an amine to form a urea, is also possible. This reaction often requires more forcing conditions or specific catalysts. Zirconium(IV) catalysts, for instance, have been shown to facilitate the exchange process between carbamates and amines to produce ureas. organic-chemistry.org These modifications of the carbamate group, while challenging, expand the synthetic utility of this compound.

Building Block Applications in Heterocyclic Chemistry

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The arrangement of the two amine groups and the carbamate on the phenyl ring provides a scaffold for the construction of fused ring systems.

One of the most common applications is in the synthesis of benzodiazepines . The condensation of o-phenylenediamines with ketones is a well-established method for preparing 1,5-benzodiazepines. nih.gov this compound, being a substituted o-phenylenediamine (B120857), can react with various ketones, including both cyclic and acyclic ones, to yield the corresponding benzodiazepine (B76468) derivatives. nih.gov Palladium-catalyzed reactions have also emerged as efficient strategies for benzodiazepine synthesis. mdpi.com

Furthermore, this diamine is a key starting material for the synthesis of quinoxalines . Quinoxalines are typically formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov The reaction is often catalyzed by acid and can be a one-pot procedure. organic-chemistry.org The resulting quinoxaline derivatives are known to possess a wide range of biological activities. nih.goveurekaselect.com The use of this compound in these reactions allows for the introduction of a carbamate functionality onto the quinoxaline ring system, which can be further modified or may impart specific properties to the final molecule.

The versatility of this compound as a building block in heterocyclic synthesis stems from the strategic placement of its reactive functional groups, enabling the construction of complex and medicinally relevant scaffolds.

Synthesis of Oxadiazoles (B1248032), Thiazoles, and Quinoxalines Incorporating the Diaminophenyl Moiety

The strategic positioning of the amino groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The ortho-disposed amino groups can readily undergo cyclization reactions with appropriate synthons to yield quinoxalines, while the individual amino groups can be functionalized to participate in the formation of other five-membered heterocycles like oxadiazoles and thiazoles.

Synthesis of Quinoxalines:

Quinoxalines are a class of nitrogen-containing heterocyclic compounds traditionally synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pub This reaction is a cornerstone in heterocyclic chemistry and can be adapted for this compound. The reaction of this compound with various 1,2-dicarbonyl compounds, such as glyoxal, diacetyl, or benzil (B1666583), in a suitable solvent like ethanol (B145695) or acetic acid, is expected to yield the corresponding quinoxaline derivatives. encyclopedia.pubnih.gov The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, and can be catalyzed by acids. encyclopedia.pubnih.gov The resulting quinoxaline ring will bear an ethyl carbamate and an amino substituent on the benzo-fused portion, providing further sites for diversification.

For instance, the reaction with benzil would theoretically produce ethyl (6-amino-2,3-diphenylquinoxalin-5-yl)carbamate. The general reaction scheme is presented below:

Table 1: Proposed Synthesis of Quinoxaline Derivatives from this compound

| 1,2-Dicarbonyl Compound | Proposed Quinoxaline Product |

| Glyoxal | Ethyl (6-aminoquinoxalin-5-yl)carbamate |

| Diacetyl (2,3-Butanedione) | Ethyl (6-amino-2,3-dimethylquinoxalin-5-yl)carbamate |

| Benzil | Ethyl (6-amino-2,3-diphenylquinoxalin-5-yl)carbamate |

Synthesis of Oxadiazoles and Thiazoles:

The synthesis of oxadiazole and thiazole (B1198619) moieties appended to the diaminophenyl core would involve the initial functionalization of one of the amino groups of this compound.

For the synthesis of 1,3,4-oxadiazoles, one of the amino groups can be converted into a hydrazide. This can be achieved by acylation with an appropriate acylating agent followed by reaction with hydrazine. The resulting hydrazide can then undergo cyclization with various reagents like orthoesters or carboxylic acid derivatives to form the oxadiazole ring.

Similarly, for thiazole synthesis, a common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. mdpi.com In this context, one of the amino groups of this compound could be converted to a thioamide functionality. This thioamide derivative can then be reacted with an α-haloketone to construct the thiazole ring. The specific reagents and reaction conditions would need to be optimized to ensure selective functionalization and cyclization.

Precursors for Annulated Systems

The structure of this compound makes it a valuable precursor for the synthesis of more complex, annulated heterocyclic systems. Annulation, the formation of a new ring fused to an existing one, can be achieved through various strategies that exploit the reactivity of the diamino-substituted benzene (B151609) ring.

One prominent example is the synthesis of benzodiazepines. The condensation of ortho-phenylenediamines with ketones is a known method to produce 1,5-benzodiazepines. nih.govnih.gov By analogy, reacting this compound with various ketones in the presence of a catalyst would be expected to yield annulated seven-membered rings. For example, reaction with acetone (B3395972) could potentially form a diazepine (B8756704) ring fused to the diaminophenyl scaffold. The ethyl carbamate and the additional amino group would act as substituents on the resulting benzodiazepine core, offering handles for further chemical modifications.

Furthermore, the diaminophenyl moiety can participate in cascade reactions, where a sequence of intramolecular and intermolecular transformations leads to the formation of complex polycyclic structures. For instance, reactions with β-enamino diketones could potentially lead to the formation of pyrrole-fused 1,5-benzodiazepines through a cascade cyclization/annulation process. acs.org

The reactivity of the amino groups also allows for their participation in transition metal-catalyzed cross-coupling reactions, which can be employed to build more elaborate annulated systems. The specific reaction partners and catalytic systems would dictate the nature of the resulting fused ring.

Applications in Advanced Materials and Polymer Science Research

Role in Polymer Precursor Chemistry

The distinct reactive sites on Ethyl (2,4-diaminophenyl)carbamate make it a crucial monomer and precursor for several classes of polymers, contributing to innovations in polymer synthesis and recycling.

Monomer for Polyurethane Synthesis and Chemical Recycling Studies

Polyurethanes are a major class of polymers with widespread applications. utwente.nl this compound can be utilized as a monomer in the synthesis of polyurethanes. The amine groups on the phenyl ring can react with isocyanates, a key component in polyurethane production, to form urea (B33335) linkages within the polymer chain. This introduces specific properties to the resulting polyurethane material.

Furthermore, the carbamate (B1207046) group within the molecule is of significant interest in the chemical recycling of polyurethanes. mdpi.comnih.gov Chemical recycling methods like glycolysis and hydrolysis aim to break down polyurethane waste into its constituent monomers for reuse. mdpi.com The study of model compounds like this compound helps in understanding the reaction mechanisms and optimizing the conditions for the cleavage of carbamate bonds, which is a critical step in recovering valuable raw materials from polyurethane waste. mdpi.comresearchgate.net Research has shown that the hydrolysis of carbamates yields amines and carbon dioxide, which can then be reprocessed. mdpi.com

Table 1: Polyurethane Recycling Methods

| Recycling Method | Description | Products |

|---|---|---|

| Glycolysis | Transesterification reaction with glycols to break down the polymer. mdpi.com | Polyols and carbamate derivatives. mdpi.com |

| Hydrolysis | Reaction with water at high temperatures and pressures. mdpi.com | Polyols, amines, and carbon dioxide. mdpi.com |

Precursor for Polyimines and Polyimides

The diamino functionality of this compound makes it a suitable precursor for the synthesis of polyimines and polyimides. Polyimines, also known as Schiff base polymers, are formed through the condensation reaction of diamines with dialdehydes. Polyimides are high-performance polymers known for their thermal stability, chemical resistance, and mechanical strength, synthesized from the reaction of diamines and dianhydrides. The presence of the carbamate group can be exploited for post-synthesis modifications of the polymer, allowing for the introduction of new functionalities or for creating cross-linked networks.

Development of Covalent Organic Frameworks (COFs) and Porous Polymers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.com The diamino nature of this compound allows it to be used as a building block, or "linker," in the construction of COFs. nih.govrsc.org These linkers are connected through strong covalent bonds to form extended, porous networks. mdpi.comfrontiersin.org The specific geometry and functionality of the linker dictate the pore size, shape, and chemical environment of the resulting COF.

The carbamate group can play a role in the post-synthetic modification of these frameworks, where the initial imine linkages can be transformed into other functionalities. nih.gov This allows for the fine-tuning of the COF's properties for specific applications, such as gas storage and separation. mdpi.comoup.com

Exploitation in Functional Material Development

Beyond its role as a polymer precursor, the unique electronic and structural properties of this compound are harnessed in the development of specialized functional materials.

Design of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to incident light, a property that is crucial for applications in photonics and optoelectronics. The design of organic NLO materials often involves creating molecules with a donor-pi-acceptor (D-π-A) structure. The amino groups in this compound can act as electron donors, and when combined with suitable acceptor groups and a conjugated system, can lead to molecules with significant NLO properties. For instance, derivatives of similar carbamate-containing compounds have been synthesized and shown to exhibit strong second-harmonic generation, a key NLO effect. rsc.orgresearchgate.net

Table 2: Research Findings on a Related NLO Material

| Compound | Key Finding | Significance |

|---|

Application as Fluorescence Probes for Polymerization Processes

Fluorescent probes are molecules that can be used to monitor chemical processes by changes in their fluorescence properties. The carbamate functionality can be incorporated into fluorescent molecules to act as a recognition site or a reactive group. For example, fluorescent probes have been developed based on carbamates to detect specific analytes. nih.gov In the context of polymerization, a fluorescent monomer derived from or similar to this compound could potentially be used to monitor the progress of a polymerization reaction in real-time. Changes in the local environment of the fluorophore as it becomes part of a polymer chain would lead to detectable changes in its fluorescence emission. Research has also explored the use of carbazole-based covalent organic frameworks for the fluorescent detection of ethyl carbamate. nih.gov

Analytical Methodology Development and Validation for Research and Quality Control

Chromatographic Methodologies for Detection and Quantification

Chromatography is the cornerstone for the analysis of Ethyl (2,4-diaminophenyl)carbamate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed, each offering distinct advantages for detection and quantification.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. In studies investigating the photodegradation of retigabine (B32265), HPLC coupled with UV detection has been utilized. These methods typically monitor the decrease of the parent compound at one wavelength (e.g., 220 nm) and the formation of related dimers at another (e.g., 550 nm), indirectly confirming the presence of the this compound intermediate. nih.govacs.orgresearchgate.net

For enhanced sensitivity and selectivity, especially at trace levels, HPLC with fluorescence detection is a powerful alternative. Since this compound is a primary aromatic amine, it is amenable to pre-column derivatization with fluorescent tagging reagents. This process involves reacting the analyte with a fluorogenic reagent to form a highly fluorescent derivative that can be easily detected. nih.govresearchgate.net

Several derivatization reagents have been developed for the analysis of aromatic amines, including:

2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) : Reacts with aromatic amines to form stable derivatives with a strong fluorescence emission at 380 nm. nih.govdoi.org

2-(9-Carbazole)-ethyl-chloroformate (CEOC) : Forms stable derivatives with aromatic amines that have excitation and emission wavelengths of 293 nm and 360 nm, respectively. researchgate.net

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) : A widely used reagent that reacts rapidly with amino groups and is suitable for both fluorescence and UV detection. creative-proteomics.comnih.gov

These derivatization methods significantly lower the limits of detection, often to the nanomolar (nmol/L) or femtomole (fmol) level, making them ideal for research applications where sample quantity is limited. nih.govresearchgate.net The separation is typically achieved on a reversed-phase (RP) column, providing good baseline resolution of the derivatized analytes. doi.org

Table 1: Example HPLC Conditions for Analysis of Derivatized Aromatic Amines

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 3.9 x 150 mm) | nih.gov |

| Mobile Phase | Gradient of Sodium Acetate (B1210297) Buffer and Acetonitrile | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection (Fluorescence) | Excitation: 293-318 nm, Emission: 360-440 nm (Varies with reagent) | researchgate.net |

| Derivatization Reagent | AQC, PPIA, or CEOC | nih.govresearchgate.netnih.gov |

Gas chromatography is a powerful technique for separating volatile compounds. However, carbamates, including this compound, are often thermally labile, meaning they can decompose at the high temperatures used in the GC injector port. nih.gov This thermal instability presents a significant challenge for direct GC-MS analysis.

To overcome this, specific analytical strategies are required:

Derivatization : Similar to HPLC, derivatization can be used to increase the thermal stability and volatility of the analyte. A common technique is flash alkylation or methylation in the injector port, which creates a more stable derivative that can be chromatographed without degradation. scispec.co.th

Controlled Decomposition : An alternative approach involves optimizing GC conditions to achieve controlled and reproducible decomposition of the carbamate into a stable product, which is then detected by the mass spectrometer. nih.gov

Optimized Injection : Using a deactivated glass insert in the injection port and a weakly acidic column packing can help prevent the thermal decomposition of the analyte during analysis. cabidigitallibrary.org

GC-MS provides excellent sensitivity and selectivity due to the mass analyzer, which can identify compounds based on their unique mass spectra. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode enhances sensitivity by focusing only on the characteristic ions of the target analyte. nih.gov

Table 2: Key Considerations for GC-MS Analysis of Carbamates

| Parameter | Technique/Condition | Rationale | Reference |

|---|---|---|---|

| Injector Temperature | Optimized (e.g., 250 °C) | Balance between volatilization and preventing thermal degradation. | scispec.co.th |

| Injection Technique | Flash alkylation in injector | Forms a more thermally stable derivative prior to separation. | scispec.co.th |

| Column | Weakly acidic, deactivated (e.g., HP-5ms) | Minimizes on-column degradation of the analyte. | cabidigitallibrary.orgyoungin.com |

| Detection Mode | MS/MS (Tandem Mass Spectrometry) | Provides high sensitivity and confirmation for trace-level analysis. | scispec.co.th |

Sample Preparation and Derivatization Techniques in Complex Matrices

Effective sample preparation is crucial to remove interfering components from the sample matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.

As discussed, pre-column derivatization is essential for the high-sensitivity analysis of this compound by HPLC-fluorescence. The development of a robust derivatization protocol involves optimizing several key parameters to ensure the reaction is rapid, complete, and reproducible. nih.govresearchgate.net

Key optimization parameters include:

Reagent Concentration : Sufficient excess of the derivatizing reagent is needed to drive the reaction to completion. nih.gov

pH : The reaction is typically carried out in a buffered solution (e.g., borate (B1201080) buffer) at a specific pH to ensure the amine is in its reactive, unprotonated form. researchgate.netnih.gov

Reaction Time and Temperature : Conditions are optimized to ensure the reaction completes in a reasonable timeframe without causing degradation of the analyte or the derivative. researchgate.net

Catalyst : Some reactions may require a catalyst or coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC), to facilitate the formation of the derivative. nih.govdoi.org

The stability of the resulting derivative is also a critical factor, as it must remain intact throughout the chromatographic separation. creative-proteomics.com

When analyzing samples from complex matrices like biological fluids or environmental samples, extraction and cleanup are necessary to isolate this compound from interfering substances. nih.govhpst.cz These interferences can suppress the instrument signal and lead to inaccurate quantification. mdpi.com

Commonly used strategies include:

Solid-Phase Extraction (SPE) : This is a highly effective technique for cleanup and concentration. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte of interest is retained. The analyte is then eluted from the cartridge with a small volume of a different solvent. hpst.cz For aromatic amines, reversed-phase (e.g., C18) or ion-exchange sorbents can be effective. helsinki.fi

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method is widely used in pesticide residue analysis and is applicable to carbamates. It involves an initial extraction with a solvent (typically acetonitrile) followed by a cleanup step using a mixture of salts and sorbents like primary secondary amine (PSA) and C18 to remove matrix components such as organic acids, sugars, and fats. nih.gov

Liquid-Liquid Extraction (LLE) : A traditional method where the analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). While effective, it can be more labor-intensive and use larger volumes of organic solvents compared to SPE.

The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of the analyte. nih.gov

Analytical Method Validation for Research Applications

For research applications, it is essential to validate the analytical method to ensure that the results are reliable, accurate, and reproducible. Method validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by creating a calibration curve and evaluating the correlation coefficient (r²), which should ideally be >0.99. nih.govnih.govyoungin.com

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with accuracy. It is often calculated based on a signal-to-noise ratio of 3:1. nih.govnih.gov Methods using fluorescence detection can achieve LODs in the ng/mL or nmol/L range. nih.govnih.gov

Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. nih.gov

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intra-day and inter-day). RSD values are typically required to be below 15%. nih.govnih.gov

Accuracy/Recovery : The closeness of the measured value to the true value. It is often determined by analyzing a sample spiked with a known amount of the analyte and calculating the percentage of the analyte recovered. Recoveries are generally expected to be within the range of 70-120%. nih.govnih.gov

Selectivity : The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Assessment of Linearity, Sensitivity (LOD, LOQ), and Precision

The validation of an analytical method for quantifying this compound would necessitate a thorough evaluation of its linearity, sensitivity—defined by the limit of detection (LOD) and limit of quantitation (LOQ)—and precision.

Linearity: A key aspect of method validation is to establish a linear relationship between the concentration of the analyte and the analytical signal. For an impurity like this compound, this would involve preparing a series of standard solutions of the purified compound at different concentrations and analyzing them. The resulting data would be plotted to generate a calibration curve, and the correlation coefficient (r²) would be calculated to determine the linearity of the method.

Sensitivity (LOD and LOQ): The limit of detection (LOD) represents the lowest concentration of this compound that can be reliably detected by the analytical method, while the limit of quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. These are critical parameters for ensuring that even trace amounts of the impurity can be monitored.

Precision: The precision of the method would be assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). This is achieved by analyzing multiple preparations of a sample containing a known concentration of this compound and expressing the results as the relative standard deviation (RSD).

While specific data tables for the validation of a method solely for this compound are not available in the reviewed literature, the following table illustrates the typical parameters that would be evaluated and the expected acceptance criteria for a validated HPLC method for an impurity.

Table 1: Representative Validation Parameters for an HPLC Method for this compound

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Sensitivity | |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

| Precision (RSD) | |

| Repeatability | ≤ 2.0% |

| Intermediate Precision | ≤ 5.0% |

Evaluation of Matrix Effects and Interference

In the context of quality control for retigabine drug substance or drug product, it is essential to evaluate potential matrix effects and interference from the active pharmaceutical ingredient (API), other impurities, and excipients.